7-methoxy-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one
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Overview
Description
7-methoxy-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a methoxy group at the 7th position, a pyridin-4-yl group attached to a 1,2,4-oxadiazole ring at the 3rd position, and a chromen-2-one core structure. The unique combination of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
The synthesis of 7-methoxy-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the chromen-2-one core: This can be achieved through the cyclization of appropriate precursors such as salicylaldehyde derivatives.
Introduction of the methoxy group: Methoxylation can be performed using methanol and a suitable catalyst.
Synthesis of the 1,2,4-oxadiazole ring: This involves the reaction of hydrazides with nitriles under acidic or basic conditions.
Attachment of the pyridin-4-yl group: This step can be accomplished through nucleophilic substitution reactions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and continuous flow techniques.
Chemical Reactions Analysis
7-methoxy-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group and the pyridin-4-yl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7-methoxy-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a probe in various chemical reactions.
Biology: The compound exhibits potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 7-methoxy-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or disrupt bacterial cell wall synthesis.
Comparison with Similar Compounds
7-methoxy-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one can be compared with other chromen-2-one derivatives and oxadiazole-containing compounds. Similar compounds include:
Coumarin derivatives: These compounds share the chromen-2-one core structure but differ in their substituents.
Oxadiazole derivatives: These compounds contain the 1,2,4-oxadiazole ring but may have different substituents and core structures.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
7-methoxy-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O4/c1-22-12-3-2-11-8-13(17(21)23-14(11)9-12)16-19-15(20-24-16)10-4-6-18-7-5-10/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQWLCWSGJUZPQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC(=NO3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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